N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. These methods allow the construction of the benzothiazole ring system and subsequent attachment of the benzyl and methylsulfonyl groups. Detailed synthetic protocols can be found in the literature .
Mechanism of Action
Target of Action
The primary target of N-benzyl-2-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
N-benzyl-2-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide acts as an uncompetitive and selective inhibitor against AChE . This means it binds to the enzyme-substrate complex, preventing the complex from releasing the products and thus inhibiting the enzyme’s activity. This results in an increased concentration of acetylcholine in the synaptic cleft.
Result of Action
The compound exhibits balanced functions with effective inhibition against AChE and good copper chelation . It also shows significant inhibition (53.30%) of Aβ1-42 aggregation , a peptide involved in Alzheimer’s disease. These actions at the molecular and cellular levels could potentially be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is its selectivity towards cancer cells, which makes it a promising candidate for cancer treatment. However, one of the limitations is its poor solubility, which can affect its efficacy in vivo.
Future Directions
There are several future directions for research on N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential use of this compound in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, the development of this compound analogs with improved solubility and potency is an area of active research.
Synthesis Methods
The synthesis of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide involves the reaction of 6-methoxybenzo[d]thiazole-2-amine with 4-(methylsulfonyl)benzoyl chloride, followed by the addition of benzylamine. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide has been extensively studied for its antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer. This compound induces cell cycle arrest and apoptosis in cancer cells, which is attributed to its ability to inhibit tubulin polymerization.
properties
IUPAC Name |
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-29-17-12-13-19-20(14-17)30-23(24-19)25(15-16-8-4-3-5-9-16)22(26)18-10-6-7-11-21(18)31(2,27)28/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPXINCGOHZGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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